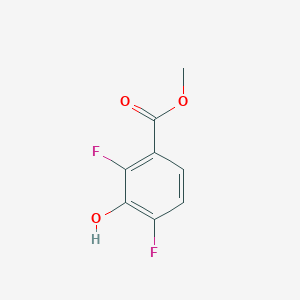

Methyl 2,4-difluoro-3-hydroxybenzoate

Description

The deliberate incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This has led to a surge in the development and application of fluorinated compounds. Benzoate (B1203000) esters, derivatives of benzoic acid, are themselves fundamental building blocks in organic synthesis, valued for their reactivity and stability. chemicalbook.comannexechem.com The combination of these two features in fluorinated benzoate esters provides a powerful tool for chemists to construct complex molecular architectures with tailored properties.

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to an aromatic ring. numberanalytics.com These changes are primarily twofold: electronic and steric.

Electronic Effects : Fluorine's strong electron-withdrawing inductive effect can significantly lower the electron density of the aromatic ring. This can increase the stability of the molecule and make it more resistant to oxidative degradation. numberanalytics.com It also influences the acidity of nearby functional groups and can modulate the binding affinity of a molecule to biological targets. researchgate.net While highly electron-withdrawing, fluorine can also act as a weak resonance donor. In some electrophilic aromatic substitution reactions, this effect can be surprisingly activating. acs.org In the context of nucleophilic aromatic substitution, the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, often making fluoride (B91410) a better leaving group than other halogens in these specific reactions. stackexchange.com

Steric and Conformational Effects : The carbon-fluorine bond is one of the strongest in organic chemistry, and its introduction can enhance the thermal and metabolic stability of a compound. nih.gov Fluorine's small size allows it to replace hydrogen with minimal steric hindrance, yet its presence can influence the preferred conformation of a molecule, which is critical for interactions with enzymes and receptors. numberanalytics.com

Metabolic Stability : In medicinal chemistry, the replacement of metabolically vulnerable C-H bonds with C-F bonds is a common strategy to prevent unwanted metabolism by cytochrome P450 enzymes, thereby increasing the bioavailability and half-life of a drug.

These unique properties have led to the widespread use of fluorinated aromatic compounds in a vast array of applications, including pharmaceuticals like antidepressants and antibiotics, as well as in the development of advanced polymers and liquid crystals. researchgate.net

| Property | Effect of Fluorine Substitution | Consequence in Molecular Design |

|---|---|---|

| Electronegativity | Strong inductive electron withdrawal | Modulation of pKa, dipole moment, and reactivity numberanalytics.com |

| Bond Strength (C-F) | High bond energy | Increased thermal and metabolic stability nih.gov |

| Lipophilicity | Increases lipophilicity in many contexts | Can enhance membrane permeability and bioavailability |

| Acidity | Increases acidity of neighboring protons | Influences reaction pathways and biological interactions |

Benzoate esters are a class of organic compounds derived from the esterification of benzoic acid and its derivatives with alcohols. chemicalbook.comontosight.ai They are widely utilized in organic synthesis as key intermediates, protecting groups, and building blocks for more complex molecules. annexechem.comorganic-chemistry.org

The utility of benzoate esters stems from the reactivity of both the ester functional group and the aromatic ring. The ester can undergo hydrolysis to regenerate the carboxylic acid, or it can be converted to amides, or reduced to alcohols, providing a gateway to a variety of other functional groups. annexechem.com The aromatic ring, meanwhile, can participate in electrophilic substitution reactions, allowing for the introduction of additional substituents. annexechem.com

In synthetic design, benzoate esters are often employed in:

Pharmaceutical Synthesis : As precursors to active pharmaceutical ingredients.

Fragrance and Flavor Industry : Many simple benzoate esters have pleasant odors and are used in perfumes and as food additives. chemicalbook.com

Polymer Chemistry : As monomers or additives in the production of polymers.

The stability of the benzoate ester group under a range of reaction conditions makes it a reliable component in multi-step synthetic sequences. organic-chemistry.org

Methyl 2,4-difluoro-3-hydroxybenzoate (CAS No. 194804-80-3) is a polysubstituted aromatic compound that serves as a versatile building block for research chemicals and other complex molecules. biosynth.com Its structure is particularly noteworthy for the specific arrangement of its functional groups, which offers multiple avenues for synthetic elaboration.

The parent acid, 2,4-difluoro-3-hydroxybenzoic acid, can be synthesized through a multi-step process starting from 3,4,5-trifluoronitrobenzene, involving steps such as methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis. google.com The methyl ester can then be formed through standard esterification procedures.

The strategic placement of the substituents on the ring dictates its potential synthetic utility:

The hydroxyl group is a versatile handle for etherification or other modifications.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into an amide.

The fluorine atoms activate the ring for certain nucleophilic substitution reactions and can be used to tune the electronic properties of the final product.

This trifunctional nature makes this compound a valuable intermediate, particularly in the synthesis of quinolonecarboxylic acid based antimicrobials and other complex heterocyclic systems. researchgate.net

| Functional Group | Position | Potential Synthetic Transformations |

|---|---|---|

| Methyl Ester (-COOCH₃) | 1 | Hydrolysis to carboxylic acid, amidation, reduction to alcohol |

| Fluorine (-F) | 2 | Nucleophilic aromatic substitution, directing group |

| Hydroxyl (-OH) | 3 | O-alkylation, O-acylation, ether formation |

| Fluorine (-F) | 4 | Nucleophilic aromatic substitution, directing group |

While currently utilized as a building block, the full potential of this compound is still being explored. Based on the chemistry of structurally similar fluorinated hydroxybenzoates, several research trajectories can be envisioned. nih.gov

Medicinal Chemistry : The fluorinated salicylic (B10762653) acid motif is a privileged scaffold in drug discovery. Further investigation could focus on using this compound as a starting point for novel anti-inflammatory agents, enzyme inhibitors, or antibacterial compounds. The specific difluoro-hydroxy substitution pattern could lead to unique binding interactions and improved pharmacological profiles.

Materials Science : Fluorinated aromatic compounds are known to have applications in the development of liquid crystals and high-performance polymers. researchgate.net The potential of this compound as a monomer or precursor for fluorinated polymers with enhanced thermal stability and specific electronic properties remains an intriguing area for exploration.

Agrochemicals : The introduction of fluorine is a common strategy in the design of modern herbicides and pesticides. researchgate.net This compound could serve as a valuable intermediate for the synthesis of new agrochemicals with potentially improved efficacy and environmental profiles.

Catalysis and Ligand Design : The phenolic hydroxyl group and the carboxylate function could be used to design novel ligands for metal catalysts. The fluorine substituents would electronically tune the properties of the ligand, potentially leading to catalysts with enhanced reactivity or selectivity.

The continued exploration of the reactivity and applications of this compound is likely to yield novel molecules with significant potential across various scientific disciplines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-difluoro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASILBBAKSGQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285864 | |

| Record name | Methyl 2,4-difluoro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194804-80-3 | |

| Record name | Methyl 2,4-difluoro-3-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194804-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4-difluoro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for Methyl 2,4 Difluoro 3 Hydroxybenzoate

Established Synthetic Approaches

The conventional synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate primarily relies on the derivatization of its corresponding carboxylic acid precursor, 2,4-difluoro-3-hydroxybenzoic acid.

Esterification Reactions for Carboxylic Acid Precursors

Esterification is a fundamental and widely employed reaction in organic synthesis. 4college.co.uk In the context of producing this compound, this involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com This condensation reaction forms an ester and water. 4college.co.ukyoutube.com The general principle of reacting a hydroxybenzoic acid, such as 2,4-difluoro-3-hydroxybenzoic acid, with an alcohol like methanol (B129727) is a common strategy. 4college.co.uk The reactivity of the carboxylic acid group is typically enhanced by a strong acid catalyst, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Derivatization from 2,4-Difluoro-3-hydroxybenzoic acid

The most direct and established method for synthesizing this compound is the esterification of 2,4-difluoro-3-hydroxybenzoic acid. This process specifically involves reacting the carboxylic acid precursor with methanol. To facilitate this reaction, a catalyst is typically employed. Common catalysts include strong mineral acids like sulfuric acid or gaseous hydrogen chloride. Another effective method involves the use of thionyl chloride. In this procedure, 2,4-difluoro-3-hydroxybenzoic acid is dissolved in methanol, and thionyl chloride is added, leading to the formation of the methyl ester.

A multi-step synthesis starting from 3,4,5-trifluoronitrobenzene has also been reported for the preparation of the precursor, 2,4-difluoro-3-hydroxybenzoic acid. google.com This comprehensive process involves a sequence of reactions including methoxylation, reduction, bromination, deamination, cyanation, and finally hydrolysis to yield the desired carboxylic acid, which can then be esterified. google.com

Methodologies Involving Methylation of Hydroxybenzoic Acid Derivatives

The synthesis of this compound inherently involves the methylation of the carboxylic acid group of 2,4-difluoro-3-hydroxybenzoic acid. This is chemically classified as an esterification reaction. The hydroxyl group on the benzene (B151609) ring presents a potential site for a competing methylation reaction to form a methoxy (B1213986) group. However, under typical acidic esterification conditions, the carboxylic acid is significantly more reactive towards methylation than the phenolic hydroxyl group. This selectivity ensures that the desired methyl ester is the predominant product.

The table below summarizes a common laboratory-scale esterification method.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Duration | Product |

| 2,4-Difluoro-3-hydroxybenzoic acid | Methanol | Thionyl Chloride | - | 70°C | 60 min | This compound |

Novel Synthetic Methodologies and Strategic Synthesis

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound and related compounds.

Exploration of Sustainable and Green Chemistry Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of esterification, this can involve the use of more environmentally benign catalysts and solvents. While specific green chemistry approaches for the industrial production of this compound are not extensively detailed in the provided search results, the broader field of organic synthesis is actively exploring sustainable methods. This includes the use of solid acid catalysts to replace corrosive mineral acids, employing solvent-free reaction conditions, and developing biocatalytic methods using enzymes. These approaches offer advantages such as easier product separation, catalyst recyclability, and milder reaction conditions. The application of these green methodologies to the synthesis of fluorinated intermediates like this compound represents a continuing area of research and development. A reported regioselective and sustainable approach for synthesizing other complex molecules highlights the trend towards environmentally conscious chemical production. rsc.org

Asymmetric Synthesis and Enantioselective Pathways

Currently, there is a notable absence of specific literature detailing the asymmetric synthesis of this compound. This is likely because the core structure of this compound is achiral. However, the principles of asymmetric synthesis could be highly relevant if this molecule were to be used as a precursor for a chiral derivative. In such a hypothetical scenario, several enantioselective strategies could be envisioned.

For instance, if a chiral center were to be introduced at a position ortho or meta to the existing functional groups, methods such as chiral catalyst-mediated C-H activation or the use of chiral auxiliaries could be employed. The enantioselective synthesis of fluorinated compounds is a burgeoning field, with significant progress in creating chiral fluorine-containing stereocenters. acs.orgnih.gov Methodologies for the asymmetric synthesis of related compounds, such as fluorinated chromanones and α-aryl-α-fluoroketones, have been successfully developed and could serve as a conceptual basis for future research in this area. acs.orgrsc.org

Recent advancements in the stereoselective construction of fluorinated quaternary carbon centers through asymmetric organic catalysis and transition metal catalysis, including alkylation, arylation, and Michael addition reactions, offer a toolbox of potential strategies. rsc.org Furthermore, the enantioselective synthesis of substituted 3-hydroxy-2-oxindoles and 3-substituted dihydrobenzofurans highlights the potential for developing catalytic systems for the asymmetric functionalization of hydroxylated aromatic rings. nih.govrsc.org While direct applications to this compound are not yet reported, these existing methodologies provide a solid foundation for the future development of enantioselective pathways to its chiral derivatives.

Flow Chemistry Applications in Synthesis

The application of flow chemistry to the synthesis of this compound has not been specifically documented in the available literature. However, the general benefits of continuous flow processing make it an attractive area for future development in the synthesis of this and other fine chemical intermediates. Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and highly exothermic reactions, and the potential for process automation and scalability. rsc.orgamt.uk

For the synthesis of a fluorinated compound like this compound, flow chemistry could be particularly advantageous. Fluorination reactions often employ hazardous reagents, and the enhanced safety profile of flow reactors would be a significant benefit. vapourtec.com Furthermore, many of the reaction types that could be involved in the synthesis of this molecule, such as nitrations, hydrogenations, and esterifications, have been shown to be amenable to flow processing. amt.uk

The synthesis of pharmaceutical intermediates is an area where flow chemistry is gaining considerable traction. acs.org The ability to telescope multiple reaction steps into a single continuous process can significantly reduce manufacturing time and costs. acs.org While specific examples for this compound are lacking, the successful application of flow chemistry to the synthesis of other complex organic molecules suggests that it is a promising avenue for future research and process development.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters for optimization include the choice of solvent, the catalyst, temperature, and pressure.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can have a profound impact on the efficiency and selectivity of the esterification of 2,4-difluoro-3-hydroxybenzoic acid to its methyl ester. While some modern approaches favor solvent-free conditions to enhance sustainability, the solvent can play a critical role in dissolving reactants, facilitating heat transfer, and influencing the reaction equilibrium. ijstr.orgepa.gov

In the synthesis of similar compounds like methyl 4-hydroxybenzoate, methanol often serves as both a reactant and a solvent. atamanchemicals.com However, the solubility of the starting carboxylic acid and the polarity of the reaction medium can affect the reaction rate. The use of co-solvents can sometimes be beneficial. For instance, in the synthesis of methyl p-hydroxybenzoate, an excess of methanol was found to increase the yield. cabidigitallibrary.org The removal of water, a byproduct of esterification, is also a critical factor, and the choice of solvent can facilitate this through azeotropic distillation. cabidigitallibrary.org

Table 1: Illustrative Solvent Effects on the Esterification of a Substituted Benzoic Acid (Note: This data is illustrative and based on general principles of esterification, not specific to this compound)

| Solvent | Dielectric Constant | Relative Reaction Rate | Observations |

| n-Hexane | 1.88 | Low | Poor solubility of the carboxylic acid. |

| Toluene | 2.38 | Moderate | Allows for azeotropic removal of water. |

| Dichloromethane | 9.08 | Moderate-High | Good solubility of reactants. |

| Methanol (excess) | 32.7 | High | Acts as both reactant and solvent, drives equilibrium. |

| Solvent-free | N/A | Varies | Environmentally friendly, but may have mixing and heat transfer issues. |

Catalyst Development and Screening for Improved Conversion

The selection of an appropriate catalyst is paramount for achieving high conversion rates in the esterification process. A variety of catalysts have been employed for the synthesis of aromatic esters.

Acid Catalysts: Strong mineral acids like sulfuric acid and hydrochloric acid are commonly used due to their low cost and high activity. numberanalytics.com For the synthesis of methyl 4-hydroxybenzoate, concentrated sulfuric acid is a traditional choice. atamanchemicals.com However, these catalysts can lead to corrosion issues and require neutralization during workup.

Solid Acid Catalysts: To overcome the drawbacks of homogeneous acid catalysts, solid acid catalysts such as modified Montmorillonite K10 clay, zeolites, and ion-exchange resins have been investigated. ijstr.orgepa.govmdpi.comgoogle.com These catalysts are generally less corrosive, easier to separate from the reaction mixture, and can often be regenerated and reused. ijstr.org

Metal-Based Catalysts: Compounds of tin, titanium, and zirconium have been shown to be effective catalysts for esterification, particularly at higher temperatures. google.com

Other Catalysts: Thionyl chloride is a highly effective reagent for converting carboxylic acids to their corresponding esters in the presence of an alcohol, as demonstrated in the synthesis of Methyl 4-Fluoro-3-hydroxybenzoate.

Table 2: Catalyst Screening for the Esterification of Benzoic Acid with Methanol (Note: This data is illustrative and based on general findings in the literature for analogous reactions)

| Catalyst | Catalyst Type | Reaction Time (h) | Conversion (%) |

| Sulfuric Acid | Homogeneous Acid | 4 | >95 |

| p-Toluenesulfonic Acid | Homogeneous Acid | 6 | 92 |

| Amberlyst-15 | Solid Acid (Ion-Exchange Resin) | 8 | 85 |

| Modified Montmorillonite K10 | Solid Acid (Clay) | 5 | >90 |

| Tin(II) Chloride | Metal-Based | 6 | ~90 |

Temperature and Pressure Optimization Studies

Temperature and pressure are critical parameters that influence the rate and equilibrium of the esterification reaction.

Temperature: Generally, increasing the reaction temperature accelerates the rate of esterification. numberanalytics.com However, excessively high temperatures can lead to side reactions and decomposition of the reactants or product. The optimal temperature for Fischer esterification is typically in the range of 50°C to 100°C, but can be higher depending on the specific reactants and catalyst. numberanalytics.com For instance, the synthesis of methyl p-toluate (B1214165) has been reported at 240°C. google.com

Pressure: The application of pressure can be particularly useful in reactions involving volatile reactants like methanol. google.com Operating at elevated pressure can help to maintain the reactants in the liquid phase, thereby increasing their concentration and improving the reaction yield. google.com In some continuous processes, pressures ranging from 50 to 1000 psi have been utilized. google.com Conversely, applying a vacuum can be an effective method for removing water and shifting the reaction equilibrium towards the products, especially in enzyme-catalyzed esterifications. rsc.org

Table 3: Illustrative Temperature and Pressure Effects on Esterification Yield (Note: This data is illustrative and based on general principles of esterification)

| Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) |

| 65 (reflux) | Atmospheric | 8 | 75 |

| 100 | Atmospheric | 5 | 85 |

| 140 | 50 | 3 | 92 |

| 240 | 400 | 1.5 | >95 |

Process Intensification Strategies

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of this compound, several strategies could be employed:

Shift from Batch to Continuous Manufacturing: As discussed in the context of flow chemistry, moving from batch to continuous reactors can offer significant advantages in terms of safety, control, and consistency. cetjournal.it

Use of Microwave Reactors: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for esterification reactions. researchgate.net

Membrane Reactors: The use of membrane technologies, such as pervaporation, can allow for the continuous removal of water from the reaction mixture, thereby driving the equilibrium towards the product and increasing conversion under milder conditions. mdpi.com

Reactive Distillation: This technique combines reaction and separation in a single unit, where the ester is continuously removed from the reaction zone, thus shifting the equilibrium and improving the yield.

These process intensification strategies, while not yet specifically reported for this compound, represent the forefront of chemical process development and offer significant potential for the future manufacturing of this important intermediate. cetjournal.itmdpi.com

Spectroscopic and Advanced Structural Elucidation of Methyl 2,4 Difluoro 3 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of "Methyl 2,4-difluoro-3-hydroxybenzoate," offering insights into the electronic environments of its hydrogen, carbon, and fluorine nuclei.

The ¹H NMR spectrum of "this compound" provides distinct signals corresponding to the aromatic protons, the methyl ester protons, and the hydroxyl proton. The electron-withdrawing nature of the fluorine atoms and the carbonyl group, along with the electron-donating effect of the hydroxyl group, significantly influences the chemical shifts of the aromatic protons.

The methyl protons of the ester group are expected to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The aromatic region will display two distinct signals for the two non-equivalent aromatic protons. The proton at the C5 position, being flanked by a fluorine and a carbon bearing the ester group, is anticipated to be a triplet of doublets, while the proton at the C6 position, adjacent to a fluorine atom, will likely appear as a doublet of doublets. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically observed in the δ 5.0-6.0 ppm range.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~7.25 | td | J = 8.8, 1.5 | H-5 |

| ~6.90 | dd | J = 8.8, 2.0 | H-6 |

| ~5.40 | br s | - | OH |

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in "this compound." The spectrum will exhibit eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing at the downfield end of the spectrum, typically around δ 165-170 ppm. The carbons directly bonded to the highly electronegative fluorine atoms will show characteristic large C-F coupling constants and will be significantly shifted downfield. The carbon of the methyl ester will be found in the upfield region, generally between δ 50-55 ppm. The remaining aromatic carbons will have chemical shifts influenced by the cumulative effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~168.0 | C=O |

| ~155.0 (dd, J ≈ 250, 10 Hz) | C-4 |

| ~152.0 (dd, J ≈ 245, 12 Hz) | C-2 |

| ~140.0 (d, J ≈ 15 Hz) | C-3 |

| ~125.0 (d, J ≈ 5 Hz) | C-1 |

| ~118.0 (d, J ≈ 3 Hz) | C-6 |

| ~110.0 (dd, J ≈ 20, 4 Hz) | C-5 |

¹⁹F NMR is a highly sensitive technique for probing the environments of the fluorine atoms. For "this compound," two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms at the C2 and C4 positions. The chemical shifts of these fluorine atoms are influenced by the other substituents on the benzene (B151609) ring. The fluorine at C2 will likely experience a different electronic environment compared to the fluorine at C4, leading to separate resonances. Furthermore, these fluorine signals will exhibit coupling to each other (ortho-coupling) and to the neighboring aromatic protons, providing valuable connectivity information.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~ -130 | d | J ≈ 20 | F-2 |

Two-dimensional (2D) NMR experiments are instrumental in assembling the complete structural puzzle of "this compound."

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. A cross-peak between the signals of H-5 and H-6 would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl group and the aromatic protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key correlations would be expected from the methyl protons to the ester carbonyl carbon and the C1 carbon of the ring. Correlations from the aromatic protons to neighboring carbons would further confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the planar structure of the benzene ring, NOESY could show spatial proximity between the methyl protons and the H-6 proton, providing further conformational details.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of "this compound" will exhibit several characteristic absorption bands that correspond to the vibrational modes of its functional groups.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadening is a result of hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the ester group will be a prominent feature in the spectrum, typically appearing around 1700-1730 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations will give rise to several bands of varying intensity in the 1450-1600 cm⁻¹ region.

C-F Stretch: The C-F stretching vibrations are expected to produce strong absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200-3600 | Broad, Medium | O-H stretch |

| 3000-3100 | Weak | Aromatic C-H stretch |

| 2850-2960 | Weak | Aliphatic C-H stretch |

| 1700-1730 | Strong, Sharp | C=O stretch (ester) |

| 1450-1600 | Medium to Weak | Aromatic C=C stretch |

Analysis of Hydrogen Bonding Interactions

The structure of this compound contains a hydroxyl group (-OH) and a methyl ester group (-COOCH₃), both of which can participate in hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and ester groups can act as hydrogen bond acceptors.

It is anticipated that both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding would be observed. An intramolecular hydrogen bond could potentially form between the hydroxyl group's hydrogen and the carbonyl oxygen of the adjacent ester group. This is a common feature in ortho-substituted hydroxybenzoates.

Intermolecular hydrogen bonds would be crucial in defining the solid-state structure of the compound. These interactions would likely involve the hydroxyl group of one molecule and the carbonyl or hydroxyl oxygen of a neighboring molecule, leading to the formation of dimers, chains, or more complex three-dimensional networks in the crystal lattice. The presence of fluorine atoms could also influence these interactions through weak C–H···F or C–F···π interactions.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and structural features of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the precise molecular mass of this compound. The molecular formula is C₈H₆F₂O₃, which corresponds to a calculated monoisotopic mass of approximately 188.0285 Da. HRMS analysis would be expected to confirm this exact mass with a high degree of accuracy, typically within a few parts per million (ppm), thus verifying the elemental composition of the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Calculated m/z |

| [M+H]⁺ | 189.0363 |

| [M+Na]⁺ | 211.0182 |

| [M-H]⁻ | 187.0207 |

Note: This table represents theoretical values and awaits experimental verification.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) would provide information about the compound's structure by analyzing its fragmentation pattern. Upon ionization, the molecular ion would be expected to undergo characteristic fragmentation. Common fragmentation pathways for methyl benzoates include the loss of the methoxy (B1213986) group (•OCH₃, 31 Da) or the methyl group (•CH₃, 15 Da), and the loss of methanol (B129727) (CH₃OH, 32 Da). The presence of fluorine atoms might also lead to unique fragmentation patterns, such as the loss of HF or COF. researchgate.net

Table 2: Plausible Mass Spectrometry Fragmentation Patterns for this compound

| Fragment Ion (m/z) | Proposed Neutral Loss |

| 157 | Loss of •OCH₃ |

| 173 | Loss of •CH₃ |

| 156 | Loss of CH₃OH |

Note: This table presents hypothetical fragmentation data based on the analysis of similar structures. Experimental MS/MS studies are required for confirmation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid.

Determination of Crystal Structure and Molecular Conformation

A single-crystal X-ray diffraction study of this compound would reveal precise information about its molecular conformation, including bond lengths, bond angles, and torsion angles. It would confirm the planarity of the benzene ring and determine the orientation of the hydroxyl and methyl ester substituents relative to the ring. For similar substituted methyl benzoates, the crystal structure often reveals a nearly planar arrangement of the carboxylate group with the aromatic ring. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The crystallographic data would also provide a detailed picture of the intermolecular interactions that govern the crystal packing. As mentioned in section 4.2.2, hydrogen bonding is expected to be a dominant force. The analysis would identify the specific hydrogen bonding motifs (e.g., chains, dimers) and their geometries. Furthermore, it would allow for the examination of other, weaker interactions, such as π-π stacking between the aromatic rings and any potential halogen bonding involving the fluorine atoms. Understanding these interactions is key to explaining the macroscopic properties of the solid, such as its melting point and solubility.

Computational Chemistry and Theoretical Studies on Methyl 2,4 Difluoro 3 Hydroxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its energy and electron distribution. For Methyl 2,4-difluoro-3-hydroxybenzoate, such calculations are instrumental in building a fundamental understanding of its molecular structure and electronic behavior.

The first step in the theoretical characterization of a molecule is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that systematically alters the molecule's geometry to find the arrangement with the lowest possible energy. For this process, methods like DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) are commonly used. nih.govmdpi.com

Table 1: Predicted Optimized Geometrical Parameters for this compound The following data are illustrative of typical results from a DFT/B3LYP calculation and are based on standard values for similar molecular structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-F (at C2) | ~1.35 Å |

| Bond Length | C-F (at C4) | ~1.36 Å |

| Bond Length | C-OH (at C3) | ~1.37 Å |

| Bond Length | C=O (ester) | ~1.22 Å |

| Bond Angle | C1-C2-F | ~119° |

| Bond Angle | C2-C3-OH | ~118° |

| Dihedral Angle | C2-C1-C(O)-O | ~180° (planar) |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.netwpmucdn.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. nih.gov Computational methods can accurately calculate the energies of these orbitals.

Table 2: Predicted Frontier Orbital Energies for this compound These values are hypothetical, based on typical DFT calculations for substituted aromatic compounds, to illustrate the concept.

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.8 eV | Represents the molecule's ability to donate electrons. |

| ELUMO | -1.6 eV | Represents the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | 5.2 eV | Indicates high molecular stability. researchgate.net |

Frontier Molecular Orbital (FMO) theory states that chemical reactivity is primarily governed by the interaction between the HOMO of one reactant and the LUMO of another. libretexts.orgwikipedia.org By analyzing the spatial distribution of the HOMO and LUMO in this compound, one can predict its reactive behavior.

HOMO Distribution: The HOMO is expected to be localized on the electron-rich regions of the molecule. For this compound, this would likely be the phenyl ring and the oxygen atom of the hydroxyl group, which have available lone pairs and pi-electrons. These sites are therefore the most probable points for electrophilic attack.

LUMO Distribution: The LUMO is typically found over the electron-deficient parts of a molecule. In this case, the LUMO would likely be distributed over the carbonyl carbon of the ester group and the aromatic ring, particularly near the electron-withdrawing fluorine atoms. These areas represent the most likely sites for nucleophilic attack.

This analysis helps in understanding how the molecule will interact with other reagents, providing a theoretical basis for predicting reaction mechanisms and outcomes. nih.gov

The Molecular Electrostatic Potential (MEP or EPS) surface is a visual representation of the charge distribution within a molecule. uni-muenchen.de It is mapped onto a constant electron density surface, using a color scale to indicate different potential values. This map is an excellent tool for predicting where a molecule is susceptible to electrophilic and nucleophilic attack. researchgate.net

The standard color scheme uses red to denote regions of negative electrostatic potential (electron-rich) and blue for areas of positive potential (electron-poor), with intermediate potentials shown in orange, yellow, and green. researchgate.net

For this compound, the EPS map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carbonyl and hydroxyl groups due to their high electronegativity and lone pairs of electrons. These are the primary sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. The hydrogen atoms on the aromatic ring would also exhibit a lesser degree of positive potential.

Spectroscopic Property Predictions

Computational chemistry can also predict various spectroscopic properties, which can be used to verify experimental findings or to help in the interpretation of complex spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. epstem.net These calculated shifts are typically performed on the optimized geometry of the molecule.

While calculated values may not perfectly match experimental shifts due to solvent effects and methodological approximations, they usually show a strong linear correlation. epstem.net This allows for reliable assignment of experimental peaks, especially in structurally complex molecules. The predicted shifts are influenced by the electronic environment of each nucleus; for instance, proximity to electronegative atoms like fluorine and oxygen generally results in a downfield shift (higher ppm value). libretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound These chemical shifts are illustrative predictions based on the GIAO method and standard NMR principles.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -OCH3 | ~3.9 | ~52.5 |

| -OH | ~5.5 - 6.5 | - |

| Ar-H5 | ~7.0 - 7.2 | ~110 - 115 |

| Ar-H6 | ~7.6 - 7.8 | ~115 - 120 |

| Ar-C1 (-COOCH3) | - | ~120 - 125 |

| Ar-C2 (-F) | - | ~150 - 155 (d, 1JCF) |

| Ar-C3 (-OH) | - | ~140 - 145 |

| Ar-C4 (-F) | - | ~155 - 160 (d, 1JCF) |

| C=O | - | ~165 - 170 |

Vibrational Frequency Calculations (IR and Raman)

Computational chemistry provides a powerful lens for understanding the vibrational properties of molecules such as this compound. Through theoretical calculations, it is possible to predict the infrared (IR) and Raman spectra, offering insights into the molecule's structure and bonding. These calculations are typically performed using quantum mechanical methods like Density Functional Theory (DFT) and Hartree-Fock (HF). nih.gov

The process begins with the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). Following this, vibrational frequency calculations are carried out. These calculations determine the energies of the vibrational modes of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as the stretching or bending of bonds.

For a molecule like this compound, the resulting IR and Raman spectra would be characterized by a series of bands, each corresponding to a specific vibrational mode. For instance, the stretching vibrations of the C-H bonds on the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=O stretching of the ester group would give rise to a strong absorption band in the IR spectrum, typically around 1700 cm⁻¹. The O-H stretching vibration of the hydroxyl group is also a prominent feature, usually appearing as a broad band in the region of 3600-3200 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. mdpi.com

The presence of fluorine atoms introduces C-F stretching vibrations, which are expected in the 1300-1100 cm⁻¹ range. The various C-C stretching vibrations within the benzene (B151609) ring typically appear in the 1600-1400 cm⁻¹ region. mdpi.com The in-plane and out-of-plane bending vibrations of C-H and O-H groups, as well as various ring deformation modes, would be found at lower frequencies.

The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data. This is necessary because the calculations are based on the harmonic oscillator approximation, which does not fully account for the anharmonicity of real molecular vibrations. nih.gov By comparing the calculated spectra with experimentally obtained spectra, a detailed assignment of the observed bands to specific vibrational modes can be made. This comparison serves as a valuable tool for confirming the structure of the synthesized compound and for understanding the effects of the different functional groups on its vibrational properties.

Below is a hypothetical table of selected calculated vibrational frequencies for this compound, based on typical ranges for the functional groups present.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H Stretch | 3600-3200 |

| C-H Stretch (aromatic) | 3100-3000 |

| C=O Stretch (ester) | 1720-1700 |

| C-C Stretch (aromatic) | 1600-1450 |

| C-F Stretch | 1300-1100 |

| C-O Stretch (ester) | 1300-1200 |

| O-H Bend | 1440-1395 |

| C-H Bend (out-of-plane) | 900-675 |

Reaction Pathway and Mechanistic Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving molecules like this compound. By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathways and understand the factors that control the reaction's outcome.

Transition State Search and Energy Barrier Calculations

A key aspect of reaction pathway modeling is the identification of transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest energy point on the lowest energy path between reactants and products. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction.

For a reaction involving this compound, such as an electrophilic aromatic substitution, computational methods can be used to locate the transition state structure. youtube.com This involves sophisticated algorithms that search for a saddle point on the potential energy surface. Once the transition state is found, its structure can be analyzed to understand the nature of the bond-breaking and bond-forming processes.

For example, in a nitration reaction, the modeling would reveal the transition state for the attack of the nitronium ion (NO₂⁺) on the aromatic ring. The calculations would also provide the energy barrier for this step. The fluorine and hydroxyl substituents on the ring would influence the position of attack (regioselectivity) and the height of the energy barrier. nih.gov The electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the hydroxyl group would have competing effects on the reactivity of the different positions on the ring. psu.edu

A hypothetical energy profile for a single-step reaction is shown below, illustrating the relationship between reactants, transition state, and products.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +20 |

| Products | -10 |

Solvent Effects Modeling in Theoretical Reactivity Studies

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction pathway and energy barriers. Computational models can account for solvent effects in several ways. One common approach is the use of implicit solvent models, also known as continuum models. nih.gov In these models, the solvent is treated as a continuous medium with a specific dielectric constant. This medium polarizes in response to the charge distribution of the solute molecule, thereby stabilizing or destabilizing it.

For a reaction involving charged or highly polar species, such as the transition state in an electrophilic aromatic substitution, the solvent can have a pronounced effect. quora.com A polar solvent would likely stabilize the charged transition state more than the neutral reactants, thus lowering the energy barrier and accelerating the reaction.

Alternatively, explicit solvent models can be used. In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent molecules could form hydrogen bonds with the hydroxyl and ester groups, which could influence its reactivity.

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of the atoms over time, providing a dynamic picture of the molecule's behavior.

Conformational Dynamics in Solution

For a flexible molecule like this compound, which has a rotatable ester group, MD simulations can be used to explore its conformational dynamics in solution. The simulation would reveal the preferred orientations of the ester group relative to the aromatic ring and the timescale of rotations between different conformations. The presence of an intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl group could also be investigated.

The simulation would involve placing one or more molecules of this compound in a box of solvent molecules and allowing the system to evolve over time. Analysis of the resulting trajectory would provide information on the distribution of different conformers and the energy barriers for interconversion between them.

Interactions with Solvents or Reaction Partners

MD simulations are particularly well-suited for studying the interactions between a solute and its environment. For this compound in a solvent like water or methanol (B129727), the simulations could provide detailed information about the hydrogen bonding network around the solute. The radial distribution functions of solvent atoms around the hydroxyl and carbonyl oxygen atoms, for example, would reveal the structure of the solvation shell. ucl.ac.uk

If the molecule is part of a larger system, such as a protein-ligand complex, MD simulations can be used to study the stability of the complex and the nature of the interactions between the ligand and the protein. The simulation could reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity. nih.gov The flexibility of both the ligand and the protein can be accounted for, providing a more realistic picture of the binding process than static docking methods.

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Pharmaceutical Synthesis

The incorporation of fluorine into drug molecules can dramatically enhance their metabolic stability, binding affinity, and lipophilicity, leading to improved pharmacological profiles. Methyl 2,4-difluoro-3-hydroxybenzoate serves as a key starting material for creating such fluorinated pharmaceuticals. ossila.comsigmaaldrich.com

This compound is a documented intermediate in the synthesis of advanced fluoroquinolone antibiotics, such as Garenoxacin. drugfuture.comgoogle.com In the synthesis pathway of Garenoxacin, the compound serves as a crucial precursor for constructing the core quinolone structure.

A key synthetic route involves the methylation of 2,6-difluorophenol, followed by several steps to yield 2,4-difluoro-3-hydroxybenzoic acid methyl ester (this compound). drugfuture.com This intermediate then undergoes further reactions, including alkylation and cyclization, to form the essential quinoline (B57606) core of the antibiotic. drugfuture.com The presence of the difluoro-substitution pattern originating from this building block is integral to the biological activity of the final drug molecule.

Table 1: Synthetic Progression from Intermediate to Garenoxacin

| Step | Intermediate Compound | Transformation |

|---|---|---|

| 1 | 2,4-difluoro-3-hydroxybenzoic acid methyl ester | Alkylation with chlorodifluoromethane |

| 2 | 3-(difluoromethoxy)-2,4-difluorobenzoic acid methyl ester | Treatment with sodium azide |

| 3 | Azido derivative | Reduction to form an amino group |

| 4 | Subsequent intermediates | Cyclization and further modifications |

This table outlines a simplified, illustrative pathway based on documented synthetic routes. drugfuture.com

Beyond its role in specific antibiotic synthesis, this compound is classified as a versatile building block for a wide array of research chemicals and complex organic compounds. biosynth.com The strategic positioning of its functional groups allows for diverse chemical modifications, making it a valuable starting point for the discovery of new biologically active agents. Fluorinated building blocks are widely utilized in the synthesis of drugs like anti-inflammatory and anticancer agents due to fluorine's high electronegativity and minimal steric impact. ossila.com Approximately 30% of new drugs under development contain fluorine, highlighting the importance of intermediates like this compound. sigmaaldrich.comsolvay.com

Intermediate in Agrochemical Synthesis

The introduction of fluorine into pesticides and herbicides can lead to enhanced efficacy, stability, and selectivity. sigmaaldrich.comccspublishing.org.cn Organofluorine compounds represent a significant and growing portion of the agrochemical market, with about 50% of crop protection products in development containing fluorine. solvay.com

While specific public-domain examples detailing the use of this compound in the synthesis of commercial pesticides are not extensively documented, its chemical structure makes it an ideal candidate for such applications. Aromatic fluorides are crucial intermediates for a range of pesticides. google.comalfa-chemistry.com The difluorinated phenyl ring with hydroxyl and ester functionalities provides multiple reaction sites for building the complex molecular architectures required for modern agrochemicals. The principles of molecular design in agrochemistry often parallel those in pharmaceuticals, where the inclusion of fluorine can significantly boost the biological activity of the target compound. ossila.com

Synthesis of Advanced Materials and Specialty Chemicals

Fluorinated compounds are integral to the development of advanced materials due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability and distinct electronic characteristics. sigmaaldrich.com

This compound serves as a potential precursor for specialty polymers and liquid crystals. Fluoropolymers, like Polytetrafluoroethylene (PTFE), are known for their remarkable chemical resistance and thermal stability. alfa-chemistry.com While not a direct monomer for PTFE, intermediates with fluorinated aromatic rings can be used to synthesize a variety of high-performance polymers.

In the field of electronics, fluorinated liquid crystal materials are essential for manufacturing displays for devices like computers and cell phones. alfa-chemistry.com The introduction of fluorine atoms into liquid crystal molecules can influence their dielectric anisotropy, a key property for display performance. nih.gov The structure of this compound, with its rigid aromatic core and polar substituents, is characteristic of the building blocks used to create the complex molecules required for liquid crystal applications.

The primary and most well-documented application of this compound is its role as a crucial starting material in the synthesis of complex pharmaceutical compounds. The arrangement of its functional groups allows for sequential chemical modifications, enabling the construction of intricate molecular architectures.

A notable example of its application is in the preparation of the fluoroquinolone antibiotic, Garenoxacin. Fluoroquinolones are a class of broad-spectrum antibiotics, and the synthesis of Garenoxacin highlights the importance of this compound as a key building block. evitachem.com The synthetic pathway to Garenoxacin involves multiple steps where the structural features of this compound are methodically elaborated.

The synthesis begins with the protection of the hydroxyl group of this compound, followed by a series of reactions to build the characteristic quinolone core of the antibiotic. The fluorine atoms on the benzene (B151609) ring are critical for the biological activity of the final drug molecule. Patents detailing the synthesis of Garenoxacin frequently cite the use of 2,4-difluoro-3-hydroxybenzoic acid or its methyl ester as the initial raw material, underscoring its importance in the industrial production of this therapeutic agent.

| Compound | Role in Garenoxacin Synthesis | Key Structural Features Utilized |

| This compound | Starting Material/Key Intermediate | Difluorinated benzene ring, Hydroxyl group for further modification, Methyl ester |

| Garenoxacin | Final Active Pharmaceutical Ingredient | Fluoroquinolone core structure |

Development of Novel Reagents and Catalysts

While this compound is a recognized intermediate in the synthesis of bioactive molecules, its application in the direct development of novel reagents or catalysts is not extensively reported in scientific literature. The potential for this compound to serve as a precursor for new chemical tools exists due to its functionalized aromatic ring. The fluorine and hydroxyl groups could be modified to create ligands for metal catalysts or to develop new organocatalysts. However, specific research dedicated to this application of this compound is not prominent.

Synthetic Utility in the Preparation of Diverse Chemical Libraries

The structural core of this compound presents it as a candidate for the generation of chemical libraries, which are collections of diverse compounds used in drug discovery for screening against biological targets.

In combinatorial chemistry, a central molecular framework, or scaffold, is used to generate a large number of derivatives by attaching various chemical appendages. The benzene ring of this compound, with its multiple substitution points, could theoretically serve as such a scaffold. The hydroxyl and ester groups, along with the positions on the aromatic ring, offer sites for chemical diversification. Despite this potential, there is limited specific information available in the public domain that details the use of this compound as a central scaffold in large-scale combinatorial library synthesis.

The synthesis of structurally diverse analogs of a lead compound is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). By systematically modifying the structure of a molecule, chemists can identify the key features responsible for its biological activity. Given that this compound is a precursor to the biologically active Garenoxacin, it stands to reason that it could be used to generate analogs of this antibiotic. By altering the substituents on the aromatic ring or modifying the side chains that are built upon this intermediate, a series of related compounds could be synthesized. These analogs would be valuable in understanding the SAR of fluoroquinolone antibiotics and in the design of new drugs with improved properties. However, detailed studies focusing on the creation of a diverse set of analogs from this specific starting material are not widely published.

Future Research Directions and Emerging Opportunities

Exploration of Novel Derivatizations and Functionalizations

The chemical architecture of Methyl 2,4-difluoro-3-hydroxybenzoate presents multiple avenues for derivatization and functionalization, enabling the synthesis of a diverse array of novel molecules. Key reactive sites include the phenolic hydroxyl group, the methyl ester, and the aromatic ring itself.

The hydroxyl group is a prime target for O-alkylation to form a wide range of ethers. The synthesis of alkyl aryl ethers from phenols is a well-established transformation. For instance, hindered phenols can be efficiently etherified using various alkylating agents in the presence of a base like potassium hydroxide (B78521) in DMSO, often accelerated by microwave irradiation. This approach could be adapted to introduce various alkyl and functionalized alkyl chains to the 3-position of the benzoate (B1203000) ring, thereby modulating the molecule's physical and biological properties.

Furthermore, the aromatic ring can undergo palladium-catalyzed cross-coupling reactions . These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. Although the ester group is generally less reactive than a halide in such couplings, methodologies for the cross-coupling of aryl esters have been developed. This could enable the introduction of aryl, vinyl, or alkyl substituents at positions 5 or 6 of the aromatic ring, leading to the synthesis of complex biaryl structures and other extended conjugated systems. The fluorine atoms on the ring can influence the reactivity and regioselectivity of these coupling reactions.

The methyl ester functionality offers another handle for modification. Amidation , through reaction with a wide range of primary and secondary amines, can produce a library of corresponding amides. Additionally, reduction of the ester to a primary alcohol would yield a difluoro-dihydroxybenzyl alcohol derivative, a precursor for further chemical transformations.

Below is a table summarizing potential derivatization reactions for this compound:

| Reactive Site | Reaction Type | Potential Reagents and Conditions | Resulting Functional Group |

| Hydroxyl Group | O-Alkylation | Alkyl halides, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Ether |

| Aromatic Ring | Cross-Coupling | Boronic acids, Palladium catalyst, Base | Biaryl, Substituted arene |

| Methyl Ester | Amidation | Amines, Heat or Catalysis | Amide |

| Methyl Ester | Reduction | Reducing agents (e.g., LiAlH₄) | Primary Alcohol |

Integration into Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient strategy for generating molecular diversity. The functional groups of this compound make it a promising candidate for several important MCRs.

One such reaction is the Ugi reaction , a four-component reaction typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org While the parent molecule is not a direct component, its derivatives could be. For example, if the methyl ester is hydrolyzed to the corresponding carboxylic acid (2,4-difluoro-3-hydroxybenzoic acid), this derivative could serve as the acid component in the Ugi reaction. organic-chemistry.org Alternatively, a derivative where the hydroxyl group is oxidized to an aldehyde could be used as the carbonyl component. A notable variation is the Ugi-Smiles reaction, where a phenol (B47542) can replace the carboxylic acid, suggesting that this compound itself could potentially participate under specific conditions. wikipedia.orgorganic-chemistry.org

The Passerini reaction , a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, presents another opportunity. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, the carboxylic acid derivative of this compound would be a suitable substrate. Interestingly, variations of the Passerini reaction where a phenol derivative is used have been reported, opening the door for direct use of the title compound. organic-chemistry.org

Furthermore, the Biginelli reaction , which typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea, could be explored. wikipedia.orgtaylorandfrancis.com A benzaldehyde (B42025) derivative of this compound could be a key starting material for the synthesis of novel dihydropyrimidinones, a class of compounds with significant pharmacological interest. The use of fluorinated benzaldehydes in Biginelli reactions has been demonstrated to be effective. nih.govresearchgate.net

The potential integration of this compound derivatives into these MCRs is summarized in the following table:

| MCR Type | Required Derivative | Role of Derivative | Potential Product Class |

| Ugi Reaction | 2,4-difluoro-3-hydroxybenzoic acid | Acid component | α-Acylamino amides |

| Passerini Reaction | 2,4-difluoro-3-hydroxybenzoic acid | Acid component | α-Acyloxy amides |

| Biginelli Reaction | 2,4-difluoro-3-hydroxybenzaldehyde | Aldehyde component | Dihydropyrimidinones |

Scalable Synthesis and Industrial Process Development

The transition of this compound from a laboratory-scale chemical to an industrial commodity will necessitate the development of a scalable, safe, and cost-effective synthesis process. cymerchemicals.comvscl.intarosdiscovery.com Key aspects of industrial process development include route scouting, process optimization, and ensuring compliance with safety and environmental regulations. chiroblock.com

A likely industrial synthesis route would involve the esterification of 2,4-difluoro-3-hydroxybenzoic acid. The development of a robust and efficient esterification process is therefore crucial. While classic Fischer esterification using a mineral acid catalyst is a common method, the presence of a phenolic hydroxyl group and the potential for side reactions with sterically hindered substrates may require optimization. researchgate.net Catalytic esterification methods that are tolerant to various functional groups and can be performed under milder conditions are highly desirable. The use of solid acid catalysts or enzymatic catalysts could offer advantages in terms of catalyst recovery and waste reduction. mdpi.com

Process optimization would involve a systematic study of reaction parameters such as temperature, catalyst loading, reactant ratios, and reaction time to maximize yield and purity while minimizing costs and environmental impact. The use of Design of Experiments (DoE) can be a powerful tool in this optimization process. tarosdiscovery.com

Furthermore, the development of efficient purification methods, such as crystallization or distillation, will be essential to achieve the high purity required for many applications. cymerchemicals.com A comprehensive understanding of the physical properties and phase behavior of the product and any impurities is critical for designing an effective separation process.

Advanced Applications in Materials Science and Medicinal Chemistry Beyond Intermediacy

The unique combination of fluorine atoms and a rigid aromatic core suggests that this compound and its derivatives have significant potential in advanced materials and medicinal chemistry.

In materials science , the focus is on creating novel polymers and liquid crystals. Fluorinated aromatic compounds are known to be valuable monomers for the synthesis of high-performance polymers such as poly(arylene ether)s. mdpi.comresearchgate.netskku.edu The difluoro functionality of this compound makes it a potential monomer for nucleophilic aromatic substitution polymerization. Polymers derived from such monomers often exhibit desirable properties including high thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in electronics and aerospace.

The rigid, rod-like structure of benzoate derivatives is a common feature in liquid crystals . tandfonline.com The presence and position of fluorine atoms can significantly influence the mesomorphic properties, such as the clearing point and dielectric anisotropy. tandfonline.comresearchgate.netresearchgate.net By derivatizing the hydroxyl and ester groups of this compound with appropriate mesogenic units, it is possible to design and synthesize new liquid crystalline materials with tailored properties for display technologies and other optical applications.

In medicinal chemistry , the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. nbinno.com The difluorinated phenyl ring of this compound can serve as a key pharmacophore in the design of new therapeutic agents. ontosight.aikaibangchem.comresearchgate.netnih.gov For example, derivatives of this compound could be explored as inhibitors for various enzymes, where the fluorine atoms can modulate the electronic properties of the molecule and form specific interactions with the enzyme's active site. researchgate.net The phenolic hydroxyl group also provides a handle for introducing other functionalities to optimize the pharmacological profile.

The following table outlines potential advanced applications:

| Field | Application Area | Key Molecular Features | Potential Advantages |

| Materials Science | High-Performance Polymers | Difluoroaromatic core | Thermal stability, chemical resistance, low dielectric constant |

| Materials Science | Liquid Crystals | Rigid benzoate structure, fluorine substituents | Tunable mesomorphic properties, specific dielectric anisotropy |

| Medicinal Chemistry | Drug Discovery | Fluorinated phenyl ring, modifiable functional groups | Enhanced metabolic stability, improved binding affinity, novel pharmacophore |

Q & A

Q. What are the key physical and chemical properties of Methyl 2,4-difluoro-3-hydroxybenzoate relevant to laboratory handling?

Methodological Answer: The compound (CAS: 194804-80-3) has the molecular formula C₈H₆F₂O₃ and a molecular weight of 192.13 g/mol . Key properties include:

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 535.2 ± 50.0 °C (at 760 mmHg)

- Flash Point : 277.5 ± 30.1 °C

- Polar Surface Area (PSA) : 54.54 Ų (indicating moderate polarity)

These properties inform handling protocols:

Q. What synthetic routes are used to prepare this compound, and how are they optimized?

Methodological Answer: A common route involves esterification of 2,4-difluoro-3-hydroxybenzoic acid with methanol under acidic catalysis. Critical parameters include:

- Catalyst : Concentrated H₂SO₄ or HCl.

- Temperature : Reflux conditions (60–80°C) to drive esterification.

- Molar Ratio : Excess methanol (3:1) shifts equilibrium toward ester formation.

Q. Optimization Challenges :

- Hydroxyl Group Protection : The free hydroxyl group may require protection (e.g., silylation) to avoid side reactions during synthesis .

- Yield Improvement : Post-reaction neutralization and solvent extraction (e.g., ethyl acetate) enhance purity.

Q. Which spectroscopic techniques characterize this compound, and what signatures are expected?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : A broad singlet at δ 5.5–6.0 ppm (hydroxyl proton), deshielded aromatic protons (δ 7.0–8.0 ppm) due to fluorine’s electron-withdrawing effect.

- ¹⁹F NMR : Two distinct signals for 2- and 4-fluorine substituents (δ -110 to -120 ppm).

- IR Spectroscopy : Stretching vibrations at 1700–1750 cm⁻¹ (ester C=O) and 3200–3400 cm⁻¹ (hydroxyl O-H).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 192.1 (M⁺) with fragmentation patterns confirming ester and fluorine groups .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The electron-withdrawing nature of fluorine activates the benzene ring for NAS but directs substitution to specific positions. For example:

- Ortho/para Activation : Fluorine at C2 and C4 deactivates the ring overall but directs nucleophiles to C5 (meta to fluorine) due to steric and electronic effects.

- Hydroxyl Group Role : The C3 hydroxyl group acts as a directing group, competing with fluorine. Protection (e.g., acetylation) is often necessary to control regioselectivity .

Q. What strategies address regioselective functionalization challenges in this compound?

Methodological Answer: Regioselectivity conflicts arise from competing directing groups (fluorine, hydroxyl). Strategies include:

- Protection-Deprotection : Temporarily mask the hydroxyl group (e.g., with acetyl or TMS groups) to allow fluorine-directed substitution .

- Catalytic Directing : Use transition metals (e.g., Pd) to coordinate specific sites, overriding inherent electronic effects.

- Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. How can contradictory stability data under varying pH conditions be resolved?

Methodological Answer: Conflicting reports on stability often stem from:

- Hydrolysis Sensitivity : The ester group hydrolyzes under basic conditions (pH > 9), forming 2,4-difluoro-3-hydroxybenzoic acid.

- Analytical Validation : Use HPLC-MS to monitor degradation products. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.